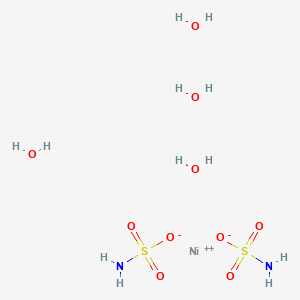
Iron
Übersicht
Beschreibung
Iron (Fe) is a silver-colored metal that conducts heat and electricity well . It is too reactive to exist alone, so it only occurs naturally in the Earth’s crust as iron ores, such as hematite, magnetite, and siderite . One of iron’s identifying characteristics is that it is strongly magnetic .
Synthesis Analysis
Chemically synthesized nanoparticles of iron and iron-carbides have been reported . A one-pot chemical synthesis technique was used for the preparation of iron and iron-carbide nanoparticles . The influence of experimental parameters on the structural and compositional properties of nanoparticles was investigated in detail .
Molecular Structure Analysis
Iron has two different crystal structures at atmospheric pressure: the body centered cubic (bcc) and the face centered cubic (fcc) . In the ground state the bcc α-phase is stable, and at the temperature T=1184 K (A3 point), α-Fe transforms into fcc α-Fe, which is stable up to 1665 K (A4 point) .
Chemical Reactions Analysis
Iron reacts with oxygen, O2, forming Fe (II) and Fe (III) oxides . Iron also reacts with the halogens F2, Cl2, and Br2, to form Fe (III) halides . Iron metal dissolves readily in dilute sulphuric acid in the absence of oxygen forming Fe (II) ions and H2 .
Physical And Chemical Properties Analysis
Pure iron is known to be a soft metal, with a silver white or grayish color . Some of its most important properties are ductility, malleability and thermal conductivity . Malleability lets Iron be beaten into sheets, without cleavage and ductility makes it possible for thin wires to be drawn from it .
Wissenschaftliche Forschungsanwendungen
a. Magnetic Resonance Imaging (MRI) Contrast Agents: IONPs are used as contrast agents in MRI scans. Their magnetic properties enhance image resolution, allowing for better visualization of tissues and organs.
b. Drug Delivery Systems: IONPs can be functionalized to carry drugs or therapeutic agents. Their small size and biocompatibility make them ideal for targeted drug delivery within the body.
c. Hyperthermia Therapy: IONPs can generate heat when exposed to an alternating magnetic field. This property is exploited for hyperthermia therapy, where localized heating destroys cancer cells.
Energy Storage and Harvesting
Iron oxide materials contribute to energy-related technologies:
a. Lithium-Ion Batteries: Iron-based compounds are explored as cathode materials in rechargeable batteries due to their abundance and low cost.
b. Solar Cells: Iron oxide nanoparticles can enhance the efficiency of dye-sensitized solar cells by improving electron transport.
- A narrative review of the synthesis, characterization, and applications of iron oxide nanoparticles.
- Synthesis, Morphology and Environmental Applications of Iron Oxide-Based Nanocomposites.
- Synthesis, characterization, applications, and challenges of iron oxide nanoparticles.
- The Comprehensive Guide to Iron: Properties, Uses, and Applications.
Safety And Hazards
Zukünftige Richtungen
Iron deficiency anemia affects >1.2 billion individuals worldwide, and iron deficiency in the absence of anemia is even more frequent . Ongoing efforts aim at optimizing iron salts–based therapy by protocols of administration based on the physiology of hepcidin control and reducing the common adverse effects of oral iron . IV iron, especially last-generation compounds administered at high doses in single infusions, is becoming an effective alternative in an increasing number of conditions because of a more rapid and persistent hematological response and acceptable safety profile .
Eigenschaften
IUPAC Name |
iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe | |
| Record name | IRON, [POWDERED] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11656 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043710 | |
| Record name | Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iron, [powdered] appears as a gray lustrous powder. Used in powder metallurgy and as a catalyst in chemical manufacture., Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Gray metallic, pyrophoric powder; [CAMEO], Appearance and odor vary depending upon the specific soluble iron salt. | |
| Record name | IRON, [POWDERED] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11656 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | IRON SALTS, SOLUBLE (as Fe) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/499 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
2,861 °C, 288 °F | |
| Record name | IRON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IRON SALTS, SOLUBLE (as Fe) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/499 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
INSOL IN HOT & COLD WATER, ALKALI, ALC, ETHER; SOL IN ACIDS, Soluble in dilute acid. | |
| Record name | IRON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.87 g/cu cm, Density: ...cast 7.76; wrought 7.25-7.78; steel 7.6-7.78. | |
| Record name | IRON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1Pa at 1455 °C (solid); 10 Pa at 1617 °C; 100 Pa at 1818 °C; 1 kPa at 2073 °C; 10 kPa at 2406 °C; 100 kPa at 2859 °C, depends upon the specific compound | |
| Record name | IRON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IRON SALTS, SOLUBLE (as Fe) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/499 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
| Record name | Iron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
Blast furnace pig iron contains silicon, sulfur, phosphorus, manganese and carbon. | |
| Record name | IRON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Iron | |
Color/Form |
Silvery-white or gray, soft, ductile, malleable metal ... In powder form it is black to gray, Cubic crystal system. Body-centered cubic structure, Silver-white or gray metal, TENACIOUS, LUSTROUS METAL, Pure iron is a silvery white, relatively soft metal | |
CAS RN |
7439-89-6, 33485-98-2, 12597-68-1, 14067-02-8, 8053-60-9 | |
| Record name | IRON, [POWDERED] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11656 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iron hydride (FeH2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33485-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stainless steel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, ion (Fe1+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014067028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1UOL152H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IRON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IRON SALTS, SOLUBLE (as Fe) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/499 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
1,538 °C, Melting point: ...cast 1000-1300 °C; wrought 1500 °C; steel 1300 °C | |
| Record name | Iron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the relationship between iron status and the expression of Divalent Metal Transporter 1 (DMT1) in the duodenum?
A1: Research using a mouse model suggests that DMT1 expression in duodenal enterocytes is influenced by iron status rather than genetic defects. Specifically, an iron-poor diet increased DMT1 expression in both wild-type and β2-microglobulin knockout (B2M-/-) mice, suggesting a response to iron deficiency in mucosal cells [].
Q2: How does iron deficiency affect cognitive function?
A2: Iron deficiency, with or without anemia, has been linked to various cognitive impairments, particularly in children []. These include challenges with attention span, intelligence, sensory perception, and emotional regulation. Iron supplementation shows promise in improving these cognitive functions, although further research is necessary [].
Q3: What role does hepcidin play in iron metabolism during pregnancy?
A3: Studies in rats demonstrate that hepcidin, a hormone regulating iron metabolism, is influenced by fetal iron levels, not just maternal iron status. This highlights a hierarchy of iron supply that prioritizes the developing fetus, even at the expense of maternal iron stores [].
Q4: Can obesity contribute to iron deficiency?
A4: Yes, studies indicate a link between obesity and iron deficiency in children. This is likely due to elevated hepcidin levels in obese individuals, which can inhibit intestinal iron absorption []. Leptin, a hormone produced by fat cells, may contribute to increased hepcidin production [].
Q5: What are the diagnostic criteria for iron overload in patients on hemodialysis?
A5: Diagnosing iron overload in this patient population often involves assessing liver iron concentration (LIC) through biopsy and measuring serum ferritin levels. LIC exceeding 200 μg/100 mg dry weight and serum ferritin levels above 360 ng/ml are indicative of hemosiderosis [].
Q6: How effective is Deferoxamine in treating iron overload?
A6: Deferoxamine, an iron chelator, has demonstrated efficacy in treating iron overload in hemodialysis patients. Long-term chelation therapy with Deferoxamine has been shown to reduce body iron stores and improve organ function affected by hemochromatosis, such as heart failure, liver dysfunction, anemia, and diabetes [].
Q7: Can Eltrombopag, a drug used to treat bone marrow failure, lead to iron depletion?
A7: Yes, prolonged Eltrombopag therapy can deplete iron stores due to its polyvalent cation chelation properties. Studies have shown a correlation between Eltrombopag exposure duration and ferritin reduction []. This highlights the importance of monitoring iron levels in patients undergoing long-term treatment.
Q8: How do different iron compounds impact the stability of vitamin B12 in solution?
A8: Contrary to the belief that all iron compounds are detrimental to vitamin B12 stability, research reveals that specific iron compounds in low, non-therapeutic concentrations can stabilize vitamin B12 in solutions containing other vitamins like vitamin C []. The degree of stabilization depends on factors such as the type and concentration of the iron compound and other components in the solution.
Q9: Does iron supplementation in breastfed infants affect their zinc and copper absorption?
A9: A study on breastfed infants aged 6-9 months found no significant effect of iron supplementation on zinc or copper absorption []. This suggests that iron supplements, at the dosage used in the study (1 mg/kg/day), do not interfere with the absorption of these essential minerals in healthy, breastfed infants.
Q10: What is the role of iron in the activity of chlorocatechol dioxygenase?
A10: Chlorocatechol dioxygenase, an enzyme involved in the degradation of aromatic compounds, requires iron for its activity. Specifically, it functions as a non-heme iron dioxygenase, utilizing iron in its catalytic cycle to incorporate oxygen atoms into substrates []. This enzyme exhibits broad substrate specificity, effectively cleaving a variety of substituted catechols.
Q11: How do environmental factors influence the efficiency of Iron Filings-based Green Environmental Media (IFGEM) for nutrient removal?
A11: Studies show that environmental factors significantly impact the performance of IFGEM for stormwater treatment. Temperature, influent concentration, pH, iron filing content, and species competition influence nutrient removal efficiency, highlighting the importance of tailored IFGEM recipes for specific environmental conditions [].
Q12: How does the presence of iron affect microbial mercury transformation in anoxic freshwater sediments?
A12: Research indicates that iron-reducing conditions can suppress microbial mercury methylation, a process converting inorganic mercury into the more toxic methylmercury []. Conversely, methylmercury degradation remained active under various electron-accepting conditions, suggesting that iron-reducing environments may limit net methylmercury production.
Q13: How does the chemical composition of cast iron affect the hardness of rolling rolls?
A13: The hardness of cast iron rolls, crucial for their performance in rolling mills, is significantly influenced by their chemical composition []. Specifically, elements like carbon, manganese, silicon, sulfur, phosphorus, magnesium, nickel, molybdenum, and chrome play critical roles. Regression equations can model the complex relationship between these elements and hardness, enabling the production of rolls with desired properties.
Q14: What is the significance of facies analysis in understanding the formation of iron ore deposits?
A14: Facies analysis, a geological technique that analyzes sedimentary rock characteristics, helps unravel the formation of ore deposits, including iron ores []. By studying the depositional environment and the spatial relationships between different rock units, geologists can identify potential areas for mineralization. This approach has been successfully applied in the Bergslagen mining district in Sweden, known for its diverse range of ore deposits, including iron ores.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)







![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)




